molecular formula C6H10N2O B587239 (1S)-3,8-diazabicyclo[3.2.1]octan-2-one CAS No. 143393-96-8

(1S)-3,8-diazabicyclo[3.2.1]octan-2-one

Cat. No. B587239
CAS RN: 143393-96-8
M. Wt: 126.159
InChI Key: GTHHTBKYROANEX-AKGZTFGVSA-N
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Description

“(1S)-3,8-diazabicyclo[3.2.1]octan-2-one” is a chemical compound that is part of the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “(1S)-3,8-diazabicyclo[3.2.1]octan-2-one” is complex and unique . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involving “(1S)-3,8-diazabicyclo[3.2.1]octan-2-one” are complex and require careful control of stereochemistry . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

properties

IUPAC Name

(1S)-3,8-diazabicyclo[3.2.1]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4?,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHTBKYROANEX-AKGZTFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CNC(=O)[C@H]1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-3,8-diazabicyclo[3.2.1]octan-2-one

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